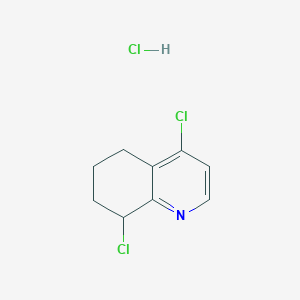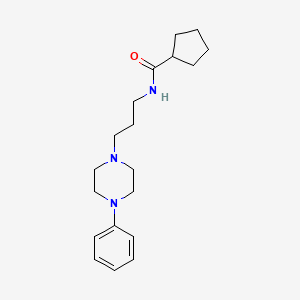
N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
A study reported the synthesis and evaluation of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, with modifications in N-substituents showing potent in vitro antibacterial activities against MRSA and VRE resistant Gram-positive strains such as Staphylococcus and Enterococcus. These compounds demonstrated more potent in vitro activities but were less active in vivo compared to linezolid (S. Jang et al., 2004).
Antiviral Potential
Research on novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives explored their potential for treating HIV. These compounds were synthesized using microwave-assisted synthesis and evaluated for their inhibitory activities on cell–cell fusion, indicative of potential antiviral applications (Zhiyong Weng et al., 2011).
Sigma-Selective Compounds
A series of novel 4-phenylpiperidinyl and (4-phenylpiperazinyl)alkyl 1-phenylcyclopentanecarboxylates was synthesized, showing high affinity and selectivity for sigma 1 and sigma 2 sites. These findings suggest applications in developing sigma-selective agents for therapeutic uses (R. Hudkins et al., 1994).
Anticonvulsant Properties
Another study synthesized a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential anticonvulsant agents. These compounds displayed broad spectra of activity across various preclinical seizure models, with one molecule showing a superior safety profile compared to clinically relevant antiepileptic drugs (K. Kamiński et al., 2015).
Tuberculostatic Activity
Research into the tuberculostatic activity of certain (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives highlighted their potential in treating tuberculosis, with minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml (H. Foks et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle activation, learning, and memory .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic neuron, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . Acetylcholine, which is normally broken down by AChE, accumulates in the synaptic cleft due to the inhibition of AChE . This leads to prolonged activation of cholinergic receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of AChE by N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions characterized by cognitive impairment, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations . .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(17-7-4-5-8-17)20-11-6-12-21-13-15-22(16-14-21)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCZZMARMEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

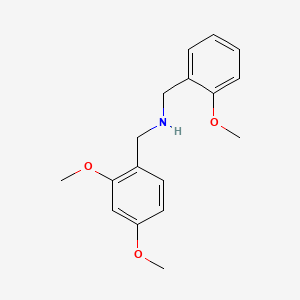
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2455187.png)
![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
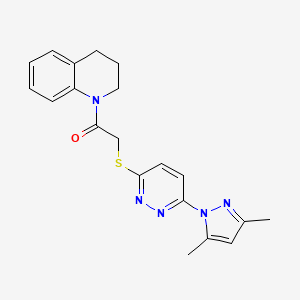
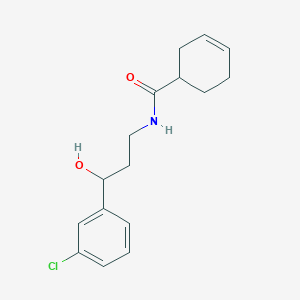
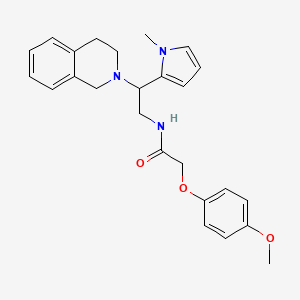
![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)

